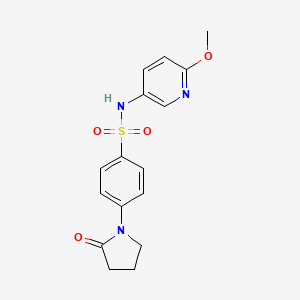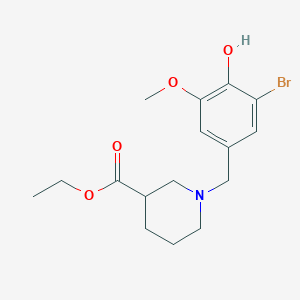![molecular formula C18H16F3N3O2 B6027418 N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}nicotinamide](/img/structure/B6027418.png)
N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}nicotinamide, commonly known as TFB-TN, is a small molecule inhibitor that has gained significant attention in the field of medicinal chemistry. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
TFB-TN exerts its pharmacological effects by inhibiting the activity of several enzymes and signaling pathways. It has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme that is involved in DNA repair. This inhibition leads to the accumulation of DNA damage and ultimately, cell death. TFB-TN has also been shown to inhibit the activity of several kinases, including AKT, ERK, and JNK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
TFB-TN has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of PARP. It has also been shown to inhibit the activity of several kinases, leading to decreased cell survival and proliferation. In addition, TFB-TN has been shown to have anti-inflammatory effects by inhibiting the activity of several cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
TFB-TN has several advantages as a tool for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. However, TFB-TN also has some limitations. It can be toxic to cells at high concentrations, and its effects may be cell type-specific. In addition, its efficacy may be influenced by the genetic background of the cells.
Orientations Futures
There are several future directions for the study of TFB-TN. One area of interest is the development of TFB-TN analogs with improved potency and selectivity. Another area of interest is the evaluation of TFB-TN in combination with other therapeutic agents, such as chemotherapy or immunotherapy. In addition, the potential of TFB-TN as a therapeutic agent for other diseases, such as neurodegenerative diseases, is also being explored.
Méthodes De Synthèse
The synthesis of TFB-TN is a multistep process that involves the reaction of 2-(trifluoromethyl)benzaldehyde with 3-pyrrolidin-1-yl-1,4-dihydropyridine-2,5-dione, followed by the addition of nicotinamide. The final product is obtained after purification through chromatography.
Applications De Recherche Scientifique
TFB-TN has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in the pathogenesis of cancer, inflammation, and autoimmune disorders. Its potential as a therapeutic agent has been demonstrated in preclinical studies, and it is currently being evaluated in clinical trials.
Propriétés
IUPAC Name |
N-[5-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2/c19-18(20,21)15-6-2-1-4-13(15)10-24-11-14(8-16(24)25)23-17(26)12-5-3-7-22-9-12/h1-7,9,14H,8,10-11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKHXTWTHSXGOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2C(F)(F)F)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethoxybenzyl)-6-[(3-propoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole](/img/structure/B6027338.png)
![5-[4-(diethylamino)benzylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6027339.png)
![7-[3-(2-oxotetrahydrofuran-3-yl)propanoyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6027340.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B6027349.png)

![4-{4-[(4-ethylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}morpholine](/img/structure/B6027364.png)

![1-(3-fluorophenyl)-3-[(3-fluorophenyl)amino]-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B6027369.png)
![1-(2,2-dimethyl-1-phenylcyclopropyl)-N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B6027375.png)
![N-{[1-(2,1,3-benzoxadiazol-4-ylmethyl)-3-piperidinyl]methyl}-1-(4-chlorophenyl)cyclopropanecarboxamide](/img/structure/B6027382.png)
![2-(1,3-benzodioxol-5-yl)-N-[3-(diethylamino)propyl]-4-quinolinecarboxamide](/img/structure/B6027383.png)
![5,5-dimethyl-2-(1-pyrrolidinylmethyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B6027390.png)
![4-bromo-5-ethyl-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-thiophenecarboxamide](/img/structure/B6027406.png)
![N-(tert-butyl)-5-chloro-2-{[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B6027417.png)